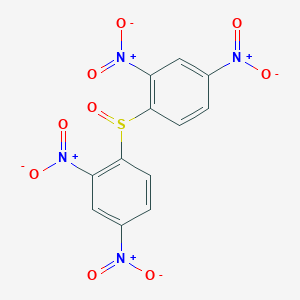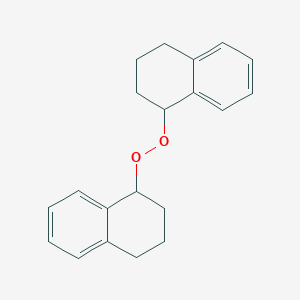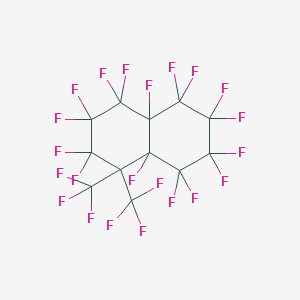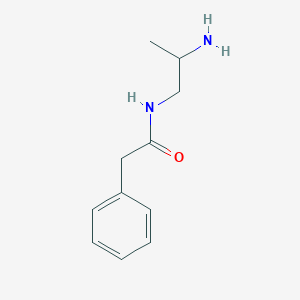
Zirconium(2+) hydroxide nitrate (1/1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconium(2+) hydroxide nitrate (1/1/1) is a chemical compound that consists of zirconium ions, hydroxide ions, and nitrate ions in a 1:1:1 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zirconium(2+) hydroxide nitrate (1/1/1) can be synthesized through a co-precipitation method. This involves the reaction of zirconium nitrate with a base such as potassium hydroxide (KOH) under controlled conditions. The reaction typically takes place in an aqueous solution, where the zirconium nitrate acts as the precursor and the base facilitates the precipitation of zirconium hydroxide. The reaction conditions, such as temperature, concentration, and pH, are optimized to obtain the desired crystalline structure and morphology .
Industrial Production Methods
Industrial production of zirconium(2+) hydroxide nitrate (1/1/1) often involves large-scale co-precipitation processes. The precursor zirconium nitrate is dissolved in water, and a base is added to the solution to induce precipitation. The resulting precipitate is then filtered, washed, and dried to obtain the final product. The process parameters are carefully controlled to ensure high purity and consistent quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Zirconium(2+) hydroxide nitrate (1/1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxide.
Reduction: Under certain conditions, it can be reduced to lower oxidation states of zirconium.
Substitution: The hydroxide and nitrate ions can be substituted with other anions or ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include zirconium oxide, various zirconium complexes, and substituted zirconium compounds. These products have diverse applications in catalysis, materials science, and other fields .
Aplicaciones Científicas De Investigación
Zirconium(2+) hydroxide nitrate (1/1/1) has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of zirconium-based catalysts and materials.
Biology: The compound’s biocompatibility makes it useful in biomedical research, including drug delivery systems and medical implants.
Medicine: Its antimicrobial and antioxidant properties are explored for potential therapeutic applications.
Industry: It is used in the production of ceramics, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism by which zirconium(2+) hydroxide nitrate (1/1/1) exerts its effects involves its interaction with various molecular targets and pathways. In catalysis, the compound’s Lewis acidic properties facilitate various chemical transformations. In biomedical applications, its biocompatibility and stability play a crucial role in its effectiveness. The hydroxide and nitrate ions can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and functionality .
Comparación Con Compuestos Similares
Similar Compounds
Zirconium oxide (ZrO2): Known for its high thermal stability and mechanical strength, used in ceramics and coatings.
Zirconium chloride (ZrCl4): A common zirconium compound used in organic synthesis and catalysis.
Zirconium nitrate (Zr(NO3)4): Used as a precursor for various zirconium compounds and materials.
Uniqueness
Zirconium(2+) hydroxide nitrate (1/1/1) is unique due to its specific combination of hydroxide and nitrate ions, which impart distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
55326-67-5 |
|---|---|
Fórmula molecular |
HNO4Zr |
Peso molecular |
170.24 g/mol |
Nombre IUPAC |
zirconium(2+);hydroxide;nitrate |
InChI |
InChI=1S/NO3.H2O.Zr/c2-1(3)4;;/h;1H2;/q-1;;+2/p-1 |
Clave InChI |
ALACSOMYHWDEDE-UHFFFAOYSA-M |
SMILES canónico |
[N+](=O)([O-])[O-].[OH-].[Zr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14642124.png)




![4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline](/img/structure/B14642159.png)



![N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide](/img/structure/B14642197.png)


